molecular formula C12H20O B13302951 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde

1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde

Cat. No.: B13302951
M. Wt: 180.29 g/mol
InChI Key: YOGBUZCXZFICMT-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O. It is a cycloheptane derivative with a methylprop-2-en-1-yl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylprop-2-en-1-yl Group: This step involves the addition of the methylprop-2-en-1-yl group to the cycloheptane ring. This can be achieved through alkylation reactions using suitable alkylating agents.

    Aldehyde Functionalization:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylprop-2-en-1-yl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include halides and amines.

Major Products:

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its reactivity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methylprop-2-en-1-yl group can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

    (2-Methylprop-2-en-1-yl)cyclohexane: A similar compound with a cyclohexane ring instead of a cycloheptane ring.

    (2-Methylprop-1-enyl)-cyclohexa-1,3-diene: A compound with a similar methylprop-1-enyl group but different ring structure.

Uniqueness: 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde is unique due to its combination of a cycloheptane ring, a methylprop-2-en-1-yl group, and an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)cycloheptane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-11(2)9-12(10-13)7-5-3-4-6-8-12/h10H,1,3-9H2,2H3

InChI Key

YOGBUZCXZFICMT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCCCCC1)C=O

Origin of Product

United States

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